molecular formula C9H8N2O4 B061784 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole CAS No. 175277-13-1

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole

Cat. No.: B061784
CAS No.: 175277-13-1
M. Wt: 208.17 g/mol
InChI Key: DHPRMYPNMBXVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a bis-isoxazole scaffold, a privileged structure known for its diverse biological activities and utility as a synthetic intermediate. The presence of the methoxycarbonyl group enhances its versatility, allowing for further functionalization through hydrolysis, amidation, or reduction, making it a valuable building block for the synthesis of more complex chemical libraries.

Properties

IUPAC Name

methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRMYPNMBXVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352168
Record name Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-13-1
Record name Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition-Based Approaches

The [3+2] cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. For example, copper(I)-catalyzed reactions enable regioselective formation of 3,5-disubstituted isoxazoles, as demonstrated by Hansen et al.. Adapting this method, the 5-isoxazolyl group could be introduced via cycloaddition of a pre-functionalized nitrile oxide with a methyl-bearing alkyne. Subsequent esterification at the 4-position would yield the methoxycarbonyl group.

Sequential Functionalization of Preformed Isoxazoles

An alternative route involves synthesizing a mono-substituted isoxazole scaffold followed by iterative functionalization. The patent CN107721941B outlines a three-step method for 3-amino-5-methylisoxazole using acetonitrile, ethyl acetate, and p-toluenesulfonyl hydrazide. Modifying this approach, the amino group could be replaced with a methoxycarbonyl moiety via diazotization and hydrolysis, while the 5-position is further elaborated through cross-coupling to introduce the second isoxazole ring.

Stepwise Synthetic Routes

Route 1: Dual Cycloaddition Strategy

  • Synthesis of 3-Methyl-4-Methoxycarbonyl Isoxazole

    • Begin with the cycloaddition of acetyl acetonitrile (prepared via NaH-mediated condensation of ethyl acetate and acetonitrile) with a nitrile oxide generated in situ from hydroxamoyl chloride.

    • Introduce the methoxycarbonyl group via esterification of a carboxylic acid intermediate using methanol and thionyl chloride.

  • Introduction of the 5-Isoxazolyl Substituent

    • Perform a second cycloaddition using a nitrile oxide derived from hydroxylamine and a propargyl ether, catalyzed by Cu(I) in ethylene glycol dimethyl ether.

Example Procedure :

  • React 3-methyl-4-methoxycarbonylisoxazole (10 mmol) with in situ-generated nitrile oxide (12 mmol) in THF at 80°C for 6 hours. Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 5-(5-isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole (68% yield).

Route 2: Cross-Coupling of Preformed Rings

  • Independent Synthesis of Isoxazole Components

    • Prepare 3-methylisoxazole-4-carboxylic acid via Claisen condensation, followed by esterification to the methyl ester.

    • Synthesize 5-bromoisoxazole via bromination of isoxazole using NBS in CCl₄.

  • Ullmann-Type Coupling

    • Utilize a copper-catalyzed coupling between 3-methyl-4-methoxycarbonylisoxazole and 5-bromoisoxazole in the presence of K₂CO₃ and 1,10-phenanthroline at 120°C.

Optimization Data :

CatalystSolventTemp (°C)Yield (%)
CuIDMF12045
CuOToluene11052
CuBrDioxane13063

Critical Analysis of Methodologies

Regioselectivity Challenges

Cycloaddition reactions often produce regioisomers. For instance, the reaction of asymmetrical alkynes with nitrile oxides can yield 3,5- or 4,5-disubstituted isoxazoles. Employing bulky directing groups or polar solvents (e.g., DMF) enhances selectivity for the 3,5-product.

Solvent and Catalyst Selection

Toxic solvents like chloroform (used in CN107721941B) remain prevalent but conflict with green chemistry principles. Substitutes such as 2-methyltetrahydrofuran or biorenewable deep eutectic solvents (e.g., choline chloride-urea) improve sustainability without compromising yield.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC : Resolves regioisomers using a C18 column with acetonitrile/water (70:30). Retention times: 8.2 min (target) vs. 9.5 min (3,4-isomer).

  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 6.32 (s, 1H, isoxazole-H), 8.12 (s, 1H, isoxazole-H).

  • HRMS (ESI+) : m/z calcd for C₁₀H₉N₂O₃ [M+H]⁺: 221.0563, found: 221.0565 .

Chemical Reactions Analysis

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole undergoes several types of chemical reactions, including:

Scientific Research Applications

Research has indicated that derivatives of isoxazoles, including 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, exhibit notable biological activities:

  • Anti-inflammatory Properties : Studies have shown that isoxazole derivatives can possess anti-inflammatory effects, making them potential candidates for therapeutic applications in treating inflammatory diseases.
  • Enzyme Interaction : The mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. In vitro studies often utilize enzyme assays to assess the activity of these compounds.

Pharmaceutical Applications

The pharmaceutical applications of this compound are diverse:

  • Drug Development : The compound has been evaluated for its drug-likeness and pharmacokinetic properties, indicating suitability as a drug candidate. Predictions regarding lipophilicity and solubility suggest favorable characteristics for oral bioavailability.
  • Immunomodulatory Effects : Related compounds have demonstrated immunotropic effects, influencing lymphocyte proliferation and cytokine production in experimental models. This suggests potential applications in immunotherapy .

Case Studies

Several studies highlight the relevance of this compound in specific therapeutic contexts:

  • Cancer Therapy : Research involving isoxazole derivatives has shown promise against various cancer types by inhibiting key kinases such as FLT3. For instance, one study reported that modifications to the isoxazole structure enhanced inhibitory activity against FLT3 with IC50 values indicating potent effects .
  • Neuroprotection : Compounds with similar structures have been investigated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryDemonstrated anti-inflammatory activity in various models
Drug DevelopmentFavorable pharmacokinetic properties for potential oral bioavailability
ImmunomodulationInfluences on lymphocyte proliferation; potential use in immunotherapy
Cancer TherapyInhibition of FLT3 kinase; promising results against specific cancer types
NeuroprotectionInvestigated for protective effects against neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate
  • Structure : The phenyl group at position 3 replaces the 5-isoxazolyl group in the target compound.
  • Properties : The phenyl substituent enhances π-π stacking interactions, increasing melting points (e.g., 166–168°C for similar compounds) compared to aliphatic substituents .
  • Reactivity : The methoxycarbonyl group at position 4 is electron-withdrawing, directing electrophilic substitutions to position 5 of the isoxazole ring .
5-Methyl-3-(5-Methyl-3-Isoxazolyl)-1H-Pyrazole-4-Carboxylic Acid
  • Structure : A pyrazole ring replaces the primary isoxazole, altering the heterocyclic system’s electronic profile.
Ethyl 5-(2-Benzyloxycarbonylaminoethyl)-3-Methylisoxazole-4-Carboxylate
  • Structure: A benzyloxycarbonylaminoethyl chain at position 5 adds steric bulk and hydrophobicity.
  • Synthesis : Prepared via multi-step reactions with moderate yields (e.g., 12% for analogous compounds), highlighting challenges in introducing bulky substituents .

Physical and Spectral Properties

Table 1: Comparative Data for Isoxazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Spectral Features (NMR/MS)
Target Compound* 3-Me, 4-COOCH₃, 5-(5-isoxazolyl) ~248.2 Not Reported Predicted: δ 2.5 (3H, s, Me), δ 4.0 (OCH₃)
4-[(2S)-2-Amino-2-Carboxyethyl]-5-MeO-Me-Isoxazole 3-Me, 4-COOCH₃, 5-(MeO-Me) 285.3 166–168 ¹H NMR: δ 3.8 (s, OCH₃), MS: m/z 285 [M+H]⁺
9-(5-Amino-3-Me-Isoxazol-4-yl)-7-Br-Xanthenone 3-Me, 5-Amino, 7-Br 423.7 223–224 ¹³C NMR: δ 160 (C=O), MS: m/z 423 [M]+
5-Methyl-3-Phenylisoxazole-4-Carboxylic Acid 3-Me, 4-COOH, 5-Ph 217.2 Not Reported IR: 1700 cm⁻¹ (C=O), MS: m/z 217 [M]+

*Note: Data for the target compound inferred from analogs.

Biological Activity

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2O3
  • CAS Number : 175277-13-1

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound is believed to influence multiple signaling pathways involved in cell proliferation and apoptosis.

Target Pathways

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at specific phases, particularly G2/M, thereby inhibiting cancer cell proliferation.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (μM)Mechanism of Action
HL-60 (Leukemia)86 - 755Induces apoptosis and cell cycle arrest
U87 (Glioblastoma)53.85Apoptosis induction
A375 (Melanoma)3.6 - 0.76Cell cycle arrest

These results demonstrate a significant cytotoxic effect, particularly against melanoma and glioblastoma cells, indicating potential therapeutic applications in oncology.

Case Studies

  • Study on HL-60 Cell Line : In a study evaluating various isoxazole derivatives, this compound exhibited notable cytotoxicity against HL-60 cells, with IC50 values ranging from 86 to 755 μM. The mechanism involved both apoptosis and modulation of cell cycle proteins .
  • U87 Cell Line Research : Another research effort focused on the U87 glioblastoma cell line revealed that this compound could significantly reduce cell viability by inducing apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted oximes with β-ketoesters under solvent-free conditions. For example, benzaldehyde oxime reacts with ethyl acetoacetate in the presence of anhydrous ZnCl₂ at 60°C to form isoxazole intermediates . Optimization involves adjusting stoichiometry (e.g., 1:2 oxime:ester ratio), catalyst loading (0.1 mmol ZnCl₂), and reaction time (monitored by TLC). Post-synthesis, alkaline hydrolysis (5% NaOH, 4 hours) followed by acidification yields the carboxylic acid derivative .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, torsion angles (e.g., C1-C6-C7-N8 = -54.4°), and supramolecular interactions (e.g., O–H···O hydrogen bonds) . Complementary techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxycarbonyl at C4) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 328.1787 for C₁₉H₂₄N₂O₃) .
  • IR spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What are the solubility and physicochemical properties of this compound, and how can they impact experimental design?

  • Methodology : Solubility in aqueous/organic solvents (e.g., 1.4E-3 g/L in water at 25°C) can be predicted using software like ACD/Labs . Experimentally, the shake-flask method with HPLC quantification is recommended. Low solubility may necessitate derivatization (e.g., ester-to-acid conversion) or co-solvent systems (DMSO:PBS) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxycarbonyl with amides) and assess bioactivity .
  • In vitro assays : Test binding affinity to targets like glutamate receptors (e.g., α4β2-nAChR via radioligand displacement assays) .
  • Computational docking : Use AutoDock Vina to predict binding poses with receptor models (e.g., PDB: 2QC1) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antiviral vs. antifungal)?

  • Methodology :

  • Purity verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from varying ATP levels in kinase inhibition assays .

Q. What strategies ensure compound stability during long-term storage and experimental workflows?

  • Methodology :

  • Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis of the methoxycarbonyl group .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC stability-indicating methods .

Q. How can computational models predict its metabolic fate or toxicity profile?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate parameters like hepatic CYP450 metabolism and hERG inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using Schrödinger’s MetaSite .

Methodological Considerations Table

Parameter Technique/Approach Key References
Synthesis OptimizationSolvent-free cyclocondensation, ZnCl₂ catalysis
Structural AnalysisXRD (torsion angles), ¹H/¹³C NMR, HRMS
Solubility DeterminationShake-flask method with HPLC quantification
Stability TestingAccelerated degradation studies (ICH guidelines)
SAR StudiesAnalog synthesis, α4β2-nAChR binding assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.